

# Spectroscopic Data Comparison: 3,4-Diethoxyphenylacetonitrile and its Analogs

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## Compound of Interest

Compound Name: 3,4-Diethoxyphenylacetonitrile

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **3,4-Diethoxyphenylacetonitrile**, with a comparative analysis against 3,4-Dimethoxyphenylacetonitrile and 4-Hydroxy-3-methoxyphenylacetonitrile.

This guide provides a detailed comparison of the spectroscopic data for **3,4-Diethoxyphenylacetonitrile** and two structurally related alternatives: 3,4-Dimethoxyphenylacetonitrile and 4-Hydroxy-3-methoxyphenylacetonitrile. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the acquisition of the spectroscopic data are provided.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **3,4-Diethoxyphenylacetonitrile** and its analogs.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3,4-Diethoxyphenylacetonitrile	6.88 - 6.78	m	3H	Ar-H
4.10	q, J = 7.0 Hz	4H	O-CH <sub>2</sub> -CH <sub>3</sub>	
3.68	s	2H	CH <sub>2</sub> -CN	
1.45	t, J = 7.0 Hz	6H	O-CH <sub>2</sub> -CH <sub>3</sub>	
3,4-Dimethoxyphenylacetonitrile[1]	6.86 - 6.81	m	3H	Ar-H
3.88	s	3H	O-CH <sub>3</sub>	
3.87	s	3H	O-CH <sub>3</sub>	
3.69	s	2H	CH <sub>2</sub> -CN	
4-Hydroxy-3-methoxyphenylacetonitrile[2]	6.81 - 6.90	m	3H	Ar-H
5.73	br s	1H	Ar-OH	
3.90	s	3H	O-CH <sub>3</sub>	
3.68	s	2H	CH <sub>2</sub> -CN	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3,4-Diethoxyphenylacetonitrile	149.2, 148.8, 123.0, 121.2, 114.8, 114.2, 118.0, 64.5, 64.4, 23.2, 14.8	Ar-C, Ar-C-O, CH <sub>2</sub> -CN, CN, O-CH <sub>2</sub> , CH <sub>3</sub>
3,4-Dimethoxyphenylacetonitrile <sup>[1]</sup>	149.0, 148.2, 123.8, 120.9, 112.0, 111.3, 118.4, 55.9, 55.8, 23.4	Ar-C, Ar-C-O, CH <sub>2</sub> -CN, CN, O-CH <sub>3</sub>
4-Hydroxy-3-methoxyphenylacetonitrile <sup>[3]</sup>	146.5, 145.8, 122.9, 121.8, 114.6, 111.5, 118.7, 56.0, 23.5	Ar-C, Ar-C-O, CH <sub>2</sub> -CN, CN, O-CH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Thin Film)**

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
3,4-Diethoxyphenylacetonitrile	~2250	C≡N stretch
~2980, 2930	C-H stretch (aliphatic)	
~1610, 1515	C=C stretch (aromatic)	
~1260	C-O stretch (aryl ether)	
3,4-Dimethoxyphenylacetonitrile[4]	~2250	C≡N stretch
~2960, 2840	C-H stretch (aliphatic)	
~1605, 1520	C=C stretch (aromatic)	
~1265	C-O stretch (aryl ether)	
4-Hydroxy-3-methoxyphenylacetonitrile[5]	~3350 (broad)	O-H stretch
~2255	C≡N stretch	
~2930, 2850	C-H stretch (aliphatic)	
~1600, 1510	C=C stretch (aromatic)	
~1270	C-O stretch (aryl ether)	

**Table 4: Mass Spectrometry (Electron Ionization - EI)**

Compound	Molecular Ion (M <sup>+</sup> ) [m/z]	Key Fragment Ions [m/z] (Relative Intensity %)
3,4-Diethoxyphenylacetonitrile[6]	205	176, 148, 120
3,4-Dimethoxyphenylacetonitrile[1] [7]	177	162 (M-CH <sub>3</sub> ), 134, 107
4-Hydroxy-3-methoxyphenylacetonitrile[8]	163	148 (M-CH <sub>3</sub> ), 120

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrument:** A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to the  $^1\text{H}$  NMR experiment to compensate for the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Processing:** Process the acquired free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film Method for liquids/oils):** Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

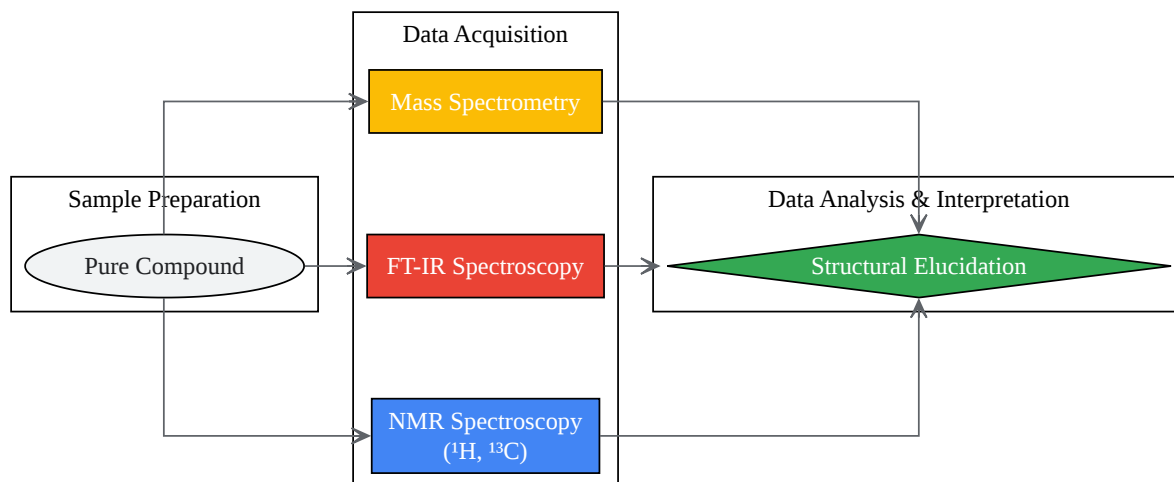
- Instrument: A standard FT-IR spectrometer.
- Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.
- Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ( $\text{M}^+$ ) and various fragment ions.[9]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the separated ions, and their relative abundances are recorded to generate a mass spectrum.

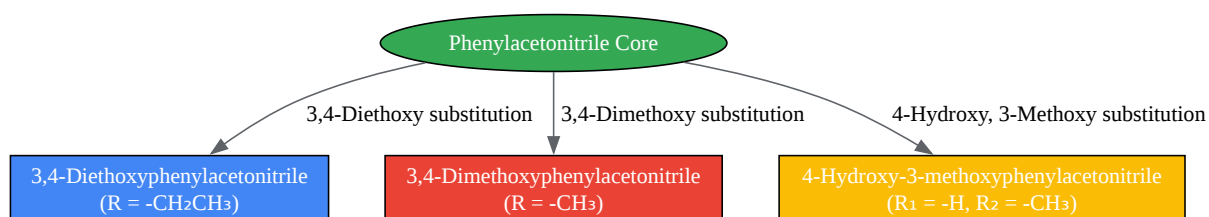
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of the compounds discussed in this guide.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: Structural relationship of the compared phenylacetonitrile derivatives.

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